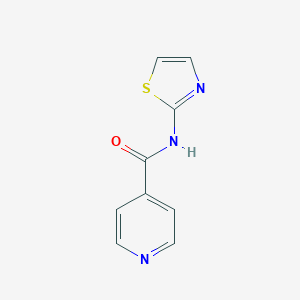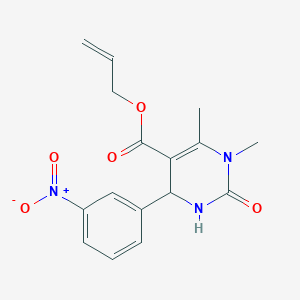
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Descripción general
Descripción
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate, also known as NVP-BEZ235, is a dual PI3K/mTOR inhibitor that has been widely used in scientific research. It has shown promising results in cancer treatment, particularly in breast, lung, and prostate cancers.
Mecanismo De Acción
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate inhibits the activity of two key signaling pathways, PI3K and mTOR, which are frequently dysregulated in cancer cells. PI3K promotes cell growth and survival, while mTOR regulates protein synthesis and cell metabolism. By inhibiting both pathways, Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate induces cancer cell death and prevents the growth and spread of tumors. Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has also been shown to inhibit the activity of other signaling pathways, such as Akt and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to reduce angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its dual inhibitory activity against PI3K and mTOR, which makes it a potent anticancer agent. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, one limitation of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness in some cases.
Direcciones Futuras
There are several future directions for the development of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate. One direction is the investigation of its potential in combination therapy with other anticancer drugs. Another direction is the development of more effective formulations that improve its solubility and pharmacokinetics. In addition, further studies are needed to better understand its mechanism of action and identify biomarkers that can predict its effectiveness in different types of cancer. Finally, its potential in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases, should be further explored.
Aplicaciones Científicas De Investigación
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has also been investigated for its potential in combination therapy with other anticancer drugs. In addition to its anticancer properties, Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has shown promising results in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases.
Propiedades
Número CAS |
5725-38-2 |
|---|---|
Nombre del producto |
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate |
Fórmula molecular |
C16H17N3O5 |
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
prop-2-enyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c1-4-8-24-15(20)13-10(2)18(3)16(21)17-14(13)11-6-5-7-12(9-11)19(22)23/h4-7,9,14H,1,8H2,2-3H3,(H,17,21) |
Clave InChI |
AIYOVQQKAJQHLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
SMILES canónico |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)
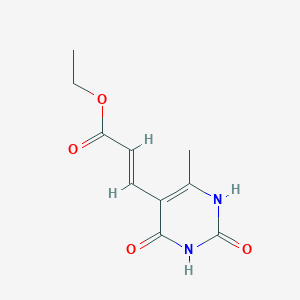
![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)
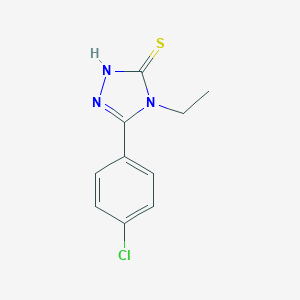
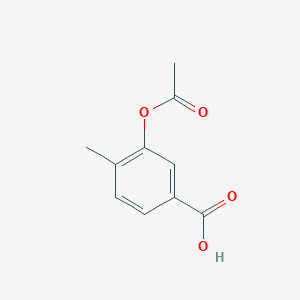

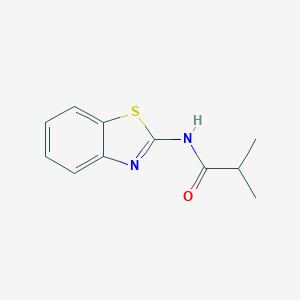

![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

